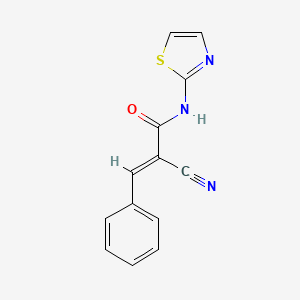

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c14-9-11(8-10-4-2-1-3-5-10)12(17)16-13-15-6-7-18-13/h1-8H,(H,15,16,17)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIDWXYGAAMSEW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232868 | |

| Record name | (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006694-45-6 | |

| Record name | (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006694-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-Cyano-3-phenyl-N-2-thiazolyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for (2E)-2-Cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Knoevenagel Condensation Approach

The predominant method for synthesizing this compound involves a two-step process:

- Synthesis of N-(1,3-thiazol-2-yl)-2-cyanoacetamide

- Procedure : 2-Amino-1,3-thiazole reacts with 3-(3,5-dimethylpyrazol-1-yl)-3-oxopropionitrile in refluxing benzene.

- Mechanism : Nucleophilic acyl substitution forms the cyanoacetamide backbone.

- Yield : 85–91% after recrystallization.

- Characterization : ¹H NMR signals at δ 12.33–12.47 ppm (NH), 3.98–4.29 ppm (CH₂).

- Knoevenagel Condensation with Benzaldehyde

- Conditions : N-(1,3-thiazol-2-yl)-2-cyanoacetamide, benzaldehyde, ethanol, aqueous NaOH, reflux.

- Mechanism : Base-mediated deprotonation generates an enolate, which undergoes condensation with benzaldehyde to form the α,β-unsaturated system.

- Yield : 85–93%.

- Stereochemistry : Exclusive E-configuration confirmed by ¹H NMR (δ 8.29 ppm, CH= singlet).

Table 1. Reaction Conditions and Yields for Knoevenagel Synthesis

| Starting Material | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| N-(thiazol-2-yl)-2-cyanoacetamide | Benzaldehyde | NaOH | Ethanol | 80 | 85–93 |

| 2-Cyanoacetamide | Pyrazole-4-carbaldehyde | Piperidine | Ethanol | 78 | 90 |

Alternative Synthetic Strategies

Thiazole Ring Formation Post-Condensation

While less common, pre-forming the α,β-unsaturated system prior to thiazole incorporation has been explored:

- Procedure : Cyanoacetylation of propenamide followed by Hantzsch thiazole synthesis.

- Challenge : Lower yields (≤70%) due to side reactions during thiazole cyclization.

Lawesson’s Reagent-Mediated Cyclization

Reaction Optimization and Mechanistic Insights

Structural Characterization and Analytical Data

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

Oxidation: Oxidized derivatives such as phenyl ketones or thiazole oxides.

Reduction: Reduced derivatives such as amines or thiazole alcohols.

Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide: shares structural similarities with other nitrile and thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Biological Activity

(2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitriles and thiazoles and is recognized for its structural features that enable interactions with various biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide

- Molecular Formula : C13H9N3OS

- Molecular Weight : 255.30 g/mol

- CAS Number : 1006694-45-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group and thiazole ring are crucial for binding to molecular targets, leading to modulation of enzyme activity or alteration of signaling pathways. This interaction can result in various biological effects, including enzyme inhibition and disruption of metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways.

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a promising avenue for the development of novel anti-cancer therapies.

Enzyme Inhibition

This compound has been used as a probe in studies examining enzyme interactions. Its ability to inhibit specific enzymes involved in disease processes makes it a valuable tool in drug discovery.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, revealed that these compounds exhibited potent activity against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 10 | 15 |

| (2E)-2-cyano... | 12 | 18 |

Study 2: Anti-Cancer Activity

In a cell line study assessing the cytotoxic effects of this compound on breast cancer cells, results indicated a significant reduction in cell viability at concentrations above 25 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation.

Q & A

Q. What are the standard synthetic routes for (2E)-2-cyano-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide?

The compound is synthesized via a multi-step approach involving:

- Condensation reactions : Reacting a cyanoacetamide derivative with a phenyl-substituted aldehyde under basic conditions (e.g., sodium acetate in ethanol) to form the α,β-unsaturated nitrile core .

- Thiazole ring functionalization : Introducing the thiazol-2-yl group via nucleophilic substitution or coupling reactions, often using precursors like 2-aminothiazole .

- Purification : Recrystallization from ethanol or methanol is commonly employed to achieve high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the (E)-configuration of the α,β-unsaturated nitrile (δ ~7.5–8.5 ppm for vinyl protons) and thiazole ring protons (δ ~7.0–7.3 ppm) .

- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amide and thiazole nitrogen) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Catalyst selection : Use of Lewis acids (e.g., ZnCl) or organocatalysts to enhance the (E)-selectivity during the condensation step .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while refluxing ethanol facilitates cyclization .

- Time-temperature profiling : Extended reflux durations (6–8 hours) ensure complete conversion, monitored via TLC or HPLC .

Q. How to resolve contradictions in reported crystallographic data for similar thiazole-acrylamide derivatives?

- Comparative analysis : Cross-reference bond lengths and angles (e.g., C–N bond in thiazole: 1.32–1.35 Å) with structurally validated analogs in databases like the Cambridge Structural Database .

- DFT calculations : Validate experimental data by simulating optimized geometries and comparing with observed X-ray results .

Q. What strategies are recommended for studying the compound’s potential bioactivity?

- Targeted assays : Screen against kinases or enzymes (e.g., COX-2) due to structural similarity to known thiazole-based inhibitors .

- Molecular docking : Use software like AutoDock to predict binding modes with proteins (e.g., EGFR tyrosine kinase), guided by the compound’s planar acrylamide moiety .

- ADMET profiling : Assess solubility (LogP ~2.5) and metabolic stability using in vitro hepatocyte models .

Methodological Guidance

Q. How to design a stability study under varying pH and temperature conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the amide bond .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for acrylamide derivatives) .

Q. What analytical approaches validate synthetic intermediates during scale-up?

- In-line FTIR : Track reaction progress in real-time by monitoring nitrile and amide peaks .

- Mass spectrometry : HRMS (ESI+) confirms molecular ions ([M+H] expected at m/z ~324.08 for CHNOS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.